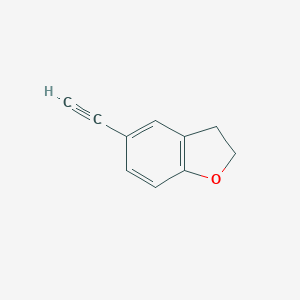

5-Ethynyl-2,3-dihydro-1-benzofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Ethynyl-2,3-dihydro-1-benzofuran is a useful research compound. Its molecular formula is C10H8O and its molecular weight is 144.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.

Biochemical Pathways

For instance, its potential anti-tumor activity suggests that it may impact pathways related to cell cycle regulation, apoptosis, and DNA repair .

Pharmacokinetics

The compound’s molecular weight (14417) and physical form (powder) suggest that it may be well-absorbed and distributed throughout the body .

Result of Action

Based on the known activities of benzofuran derivatives, it is likely that this compound has the potential to exert a variety of effects at the molecular and cellular levels, including inhibition of cell growth, induction of apoptosis, and modulation of oxidative stress .

Biologische Aktivität

5-Ethynyl-2,3-dihydro-1-benzofuran is a compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and research findings that highlight its potential therapeutic applications.

- Molecular Formula : C10H8O

- Molecular Weight : 144.17 g/mol

- Purity : Typically around 95% .

This compound exhibits a range of biological activities due to its structural characteristics. The compound interacts with various cellular targets, influencing biochemical pathways that are critical for cellular function:

- Anti-tumor Activity : The compound may inhibit cell growth and induce apoptosis through modulation of cell cycle regulation and DNA repair mechanisms .

- Antioxidant Properties : Similar to other benzofuran derivatives, it may scavenge free radicals and reduce oxidative stress .

- Neuropathic Pain Relief : Some derivatives have shown efficacy in animal models of neuropathic pain by acting as selective cannabinoid receptor 2 (CB2) agonists .

1. Antitumor Effects

Research indicates that benzofuran derivatives can exhibit significant anti-tumor properties. Studies have demonstrated that these compounds can disrupt cancer cell proliferation and promote apoptosis in various cancer cell lines.

2. Neuroprotective Effects

A study highlighted the neuroprotective potential of benzofuran analogs against head injuries in mice. These compounds were evaluated based on their ability to inhibit lipid peroxidation and scavenge superoxide radicals, suggesting their utility in treating neurodegenerative conditions .

3. Antimicrobial Activity

The antibacterial and antifungal activities of benzofuran derivatives have been explored, demonstrating effectiveness against several microbial strains. This suggests potential applications in developing new antimicrobial agents .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution due to its low molecular weight and lipophilic nature. This profile is essential for its therapeutic efficacy in vivo.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

5-Ethynyl-2,3-dihydro-1-benzofuran and its derivatives have shown promising anticancer properties. Research indicates that benzofuran derivatives can inhibit key signaling pathways involved in cancer progression. For example, a study demonstrated that certain benzofuran compounds effectively inhibited the AKT signaling pathway in lung adenocarcinoma cells, leading to reduced cell proliferation and increased apoptosis .

Table 1: Summary of Anticancer Activity of Benzofuran Derivatives

| Compound | Target Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| MCC1019 | Lung Cancer | Inhibition of PLK1 | 16.4 |

| Compound 8 | Various Cancers | Tubulin Polymerization Inhibition | 0.43 |

Neuropathic Pain Treatment

Another significant application is in the management of neuropathic pain. Compounds derived from this compound have been identified as selective agonists for cannabinoid receptor type 2 (CB2), which plays a role in pain modulation. For instance, one study reported that a specific derivative reversed neuropathic pain in animal models without affecting locomotor behavior .

Antimicrobial Properties

Benzofuran derivatives have also been explored for their antimicrobial activities. The unique structural features of these compounds allow them to interact with various microbial targets effectively. Some studies have highlighted their potential against resistant strains of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound | Microbial Target | Inhibition Zone (mm) |

|---|---|---|

| Compound 40b | Staphylococcus aureus | 23 |

| Compound 41a | Klebsiella pneumoniae | 24 |

Structure-Activity Relationships (SAR)

The effectiveness of benzofuran derivatives often depends on their structural modifications. Research has shown that specific substitutions can enhance biological activity and selectivity towards desired targets.

Key Findings in SAR Studies:

- The presence of electron-withdrawing groups on the benzofuran ring significantly increases antibacterial activity .

- Modifications at the para position of aromatic side chains have been linked to improved anticancer efficacy .

Synthesis and Development

The synthesis of this compound derivatives typically involves various chemical methodologies aimed at optimizing yield and purity. Recent advancements include chemodivergent synthesis techniques that allow for the selective production of different benzofuran derivatives under controlled conditions .

Eigenschaften

IUPAC Name |

5-ethynyl-2,3-dihydro-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERRNMOURWJLFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)OCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567972 |

Source

|

| Record name | 5-Ethynyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132464-87-0 |

Source

|

| Record name | 5-Ethynyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.